molecular formula C21H25FN4O3 B11470388 5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11470388
M. Wt: 400.4 g/mol
InChI Key: NUAYRRBXAUIHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H25FN4O3

Molecular Weight

400.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethyl-6-(3-morpholin-4-ylpropyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H25FN4O3/c1-23-17-14-26(9-3-8-25-10-12-29-13-11-25)19(15-4-6-16(22)7-5-15)18(17)20(27)24(2)21(23)28/h4-7,14H,3,8-13H2,1-2H3

InChI Key

NUAYRRBXAUIHQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.